molecular formula C12H14N8O4 B4327908 ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate

ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate

Cat. No.: B4327908
M. Wt: 334.29 g/mol
InChI Key: DSTLZGQBTLJPMC-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a placeholder to demonstrate various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.

Properties

IUPAC Name

ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8O4/c1-2-22-12(21)7-3-5-19(6-4-7)10-11(18-24-17-10)20-13-8-9(14-20)16-23-15-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTLZGQBTLJPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves several synthetic routes, each with specific reaction conditions. One common method is the reaction of an organic halide with a metal to form a metal-organic compound. For example, the reaction of an alkyl halide with magnesium in dry ether produces a Grignard reagent, which can then react with a carbonyl compound to form "this compound" .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical processes. One method is the catalytic hydrogenation of an unsaturated precursor in the presence of a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to ensure complete conversion of the precursor to "this compound" .

Chemical Reactions Analysis

Types of Reactions

“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves its interaction with specific molecular targets and pathways. For instance, in biological systems, “this compound” may bind to a receptor or enzyme, modulating its activity and triggering downstream signaling cascades . This interaction can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate

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